phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone
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Overview
Description
Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl group attached to a methanone moiety, which is further connected to a pyridin-2-ylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone typically involves the reaction of a substituted benzaldehyde with a pyridine derivative under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.
Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ketone group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-20(17-6-2-1-3-7-17)18-12-9-16(10-13-18)11-14-19-8-4-5-15-21-19/h1-15H/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNHNPHGVVHLV-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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